3-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
3-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic heterocyclic compound featuring a quinazoline-dione core conjugated with a substituted piperazine moiety via a hexyl linker. The structure integrates a 3-methylphenyl group at the piperazine nitrogen and a ketone group at the hexyl chain, which likely modulates its pharmacokinetic and pharmacodynamic properties.
Propriétés
IUPAC Name |
3-[6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-19-9-8-10-21(17-19)29-16-15-28(18-20(29)2)24(31)13-4-3-7-14-30-25(32)22-11-5-6-12-23(22)27-26(30)33/h5-6,8-12,17,20H,3-4,7,13-16,18H2,1-2H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYNETFCHOBQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structural and Functional Analogues
Structural Analogues
The compound shares structural motifs with piperazine-containing benzotriazines, such as those reported by Novelli and Sparatore (1996). For example, 3-[2-(1-aryl-piperazin-4-yl)ethyl]-3,4-dihydro-3-methyl-1,2,4-benzotriazines (e.g., compound 1 in the study) feature a benzotriazine core instead of a quinazoline-dione and a shorter ethyl linker instead of a hexyl chain . Key structural differences include:
- Core heterocycle : Quinazoline-dione vs. benzotriazine. The former may enhance hydrogen-bonding interactions due to carbonyl groups.
- Linker length : A hexyl chain in the target compound could improve membrane permeability compared to the ethyl linker in benzotriazine derivatives.
- Substituents : The 3-methylphenyl group on the piperazine ring is conserved, suggesting shared selectivity for aromatic receptor subclasses.
Pharmacological Activity Comparison
Key Findings:
Receptor Selectivity : Both compounds exhibit α1-adrenergic antagonism due to the substituted piperazine moiety, but the target compound’s extended linker may alter binding kinetics or off-target effects .
Anti-inflammatory Potential: The quinazoline-dione core in the target compound could confer enhanced anti-inflammatory properties compared to benzotriazines, though this remains untested.
Metabolic Stability : The hexyl-ketone group may improve metabolic stability over the ethyl-linked benzotriazines, which lack such modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
